molecular formula C10H9BrF2O2 B13465933 4-(4-Bromophenyl)-4,4-difluorobutanoic acid

4-(4-Bromophenyl)-4,4-difluorobutanoic acid

Cat. No.: B13465933
M. Wt: 279.08 g/mol
InChI Key: GVQQOGMBAGIFDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)-4,4-difluorobutanoic acid is a halogenated carboxylic acid characterized by a butanoic acid backbone with a 4-bromophenyl substituent at position 4 and two fluorine atoms at the same carbon (C4). Its molecular formula is C₁₀H₉BrF₂O₂, with a calculated molecular weight of 279.09 g/mol . This compound is of interest in pharmaceutical and materials chemistry due to its unique electronic and steric properties.

Properties

Molecular Formula

C10H9BrF2O2

Molecular Weight

279.08 g/mol

IUPAC Name

4-(4-bromophenyl)-4,4-difluorobutanoic acid

InChI

InChI=1S/C10H9BrF2O2/c11-8-3-1-7(2-4-8)10(12,13)6-5-9(14)15/h1-4H,5-6H2,(H,14,15)

InChI Key

GVQQOGMBAGIFDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CCC(=O)O)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-4,4-difluorobutanoic acid typically involves the following steps:

    Fluorination: The addition of fluorine atoms to the butanoic acid chain can be carried out using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Coupling: The final step involves coupling the brominated phenyl ring with the fluorinated butanoic acid chain using a suitable coupling reagent and catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling agent conditions. For example:
4-(4-Bromophenyl)-4,4-difluorobutanoic acid+R-OHH+ or DCCEster+H2O\text{4-(4-Bromophenyl)-4,4-difluorobutanoic acid} + \text{R-OH} \xrightarrow{\text{H}^+ \text{ or DCC}} \text{Ester} + \text{H}_2\text{O}

  • Typical conditions : Alcohol solvent (e.g., methanol, ethanol), catalytic acid (e.g., H2_2SO4_4) or coupling agents like DCC (dicyclohexylcarbodiimide).

  • Applications : Esters are intermediates for pharmaceuticals or polymer synthesis.

Amidation

Reaction with amines forms amide derivatives, critical for drug design:
Acid+R-NH2EDC/HOBtAmide\text{Acid} + \text{R-NH}_2 \xrightarrow{\text{EDC/HOBt}} \text{Amide}

  • Conditions : Carbodiimide-based activation (e.g., EDC) in aprotic solvents like DMF.

  • Yield : Typically 70–90% after purification.

Decarboxylation

Controlled thermal or catalytic decarboxylation removes CO2_2, generating fluorinated alkanes:
AcidΔ or AgNO34-(4-Bromophenyl)-4,4-difluorobutane+CO2\text{Acid} \xrightarrow{\Delta \text{ or AgNO}_3} \text{4-(4-Bromophenyl)-4,4-difluorobutane} + \text{CO}_2

  • Silver-promoted decarboxylation : Used in radical reactions for coupling with alkenes or aromatic systems .

Radical Cascade Reactions

Under silver catalysis, the acid participates in radical aryldifluoromethylation/cyclization (Fig. 1):
Example : Reaction with 2-allyloxybenzaldehyde yields 3-aryldifluoromethyl chroman-4-one derivatives .

  • Conditions : AgNO3_3 (20 mol%), K2_2S2_2O8_8 (2 equiv.), CH3_3CN/H2_2O at 80°C .

  • Mechanism :

    • Oxidative decarboxylation generates phenyldifluoromethyl radicals.

    • Radical addition to alkenes, followed by cyclization and oxidation .

Nickel-Catalyzed Carbodifunctionalization

The compound reacts with N-vinylamides and alkyl halides via nickel catalysis (Table 1):

SubstrateCatalystConditionsProduct Yield
N-Vinylamide + BrCF2_2CO2_2EtNi(OTf)2_21,4-dioxane, 80°C67–79%
  • Key step : Nickel-mediated C–C bond formation between the acid and alkyl halides .

Comparison with Analogues

CompoundKey FeaturesReactivity Differences
4-Bromobutanoic acidNo fluorine substituentsLower lipophilicity, reduced enzyme inhibition
4-(Trifluoromethyl)benzoic acidTrifluoromethyl groupEnhanced acidity, distinct radical stability
3-(4-Bromophenyl)-3-hydroxybutanoic acidHydroxyl groupHigher solubility, altered metabolic pathways

Reaction Optimization Insights

  • Solvent effects : CH3_3CN/H2_2O outperforms DMSO/H2_2O in radical reactions .

  • Substituent impact : Electron-donating groups on the phenyl ring enhance radical stability and reaction yields .

Scientific Research Applications

It appears that "4-(4-Bromophenyl)-4,4-difluorobutanoic acid" is a chemical compound, and here's what can be gathered regarding its applications and related research:

Potential Pharmaceutical Applications

  • Selective PPARC Antagonists Some compounds with structural similarities are useful as selective Peroxisome Proliferator-Activated Receptor C (PPARC) antagonists . These antagonists may be administered to treat cancers such as prostate, breast, ovarian, liver, kidney, colon, pancreatic, human chronic lymphocytic leukemia, and melanoma . They may also be used to treat viral infections like HCV and HIV .
  • KRAS Inhibition Cyclic compounds that selectively inhibit KRAS (Kirsten rat sarcoma virus) over HRAS (Harvey rat sarcoma virus) have been found .
  • USP7 Inhibition Compounds that inhibit Ubiquitin-Specific Protease 7 (USP7) are useful in treating cancers, neurodegenerative diseases, immunological disorders, diabetes, bone and joint diseases, osteoporosis, arthritis inflammatory disorders, cardiovascular diseases, ischemic diseases, viral infections and diseases, viral infectivity and/or latency, and bacterial infections and diseases .

Radical Cascade Aryldifluoromethylation/Cyclization

  • Silver-promoted radical cascade aryldifluoromethylation/cyclization of 2-allyloxybenzaldehydes has been developed using aliphatic 2,2-difluorobutanoic acid to yield products . When aliphatic 2,2-difluorobutanoic acid was employed in this transformation, the reaction also gave the desired product in 13% yield .

Other Applications

  • Activation analysis is a method that offers sensitivity exceeding conventional quantitative analysis for quality control . Elements in quantities as minute as one part per billion can be identified and measured .
  • Additives Compounds may be used as additives in a variety of products, such as rubber, to provide specific properties . Examples include rubber vulcanization accelerators, gelling agents, and treatments for fabrics .

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-4,4-difluorobutanoic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
4-(4-Bromophenyl)-4,4-difluorobutanoic acid C₁₀H₉BrF₂O₂ 279.09 Bromophenyl, difluorobutanoic acid Difluoro at C4, bromophenyl at C4
4-(4-Bromophenyl)butanoic acid C₁₀H₁₁BrO₂ 243.10 Bromophenyl, butanoic acid No fluorine substituents
(4-Bromophenyl)acetic acid C₈H₇BrO₂ 215.04 Bromophenyl, acetic acid Shorter carbon chain
4,4-Difluorobutanoic acid C₄H₆F₂O₂ 124.08 Difluorobutanoic acid No aromatic substituents
4-((4-Bromophenyl)amino)-4-oxobutanoic acid C₁₀H₁₀BrNO₃ 272.10 Bromophenyl, amino, oxo, butanoic acid Amino and oxo groups at C4

Key Observations :

In 4,4-difluorobutanoic acid (C₄H₆F₂O₂), the absence of the bromophenyl group reduces molecular weight and lipophilicity, making it more polar .

Chain Length and Substituent Effects: 4-(4-Bromophenyl)butanoic acid (C₁₀H₁₁BrO₂) shares the bromophenyl and butanoic acid groups but lacks fluorine, resulting in lower acidity and altered solubility . 4-((4-Bromophenyl)amino)-4-oxobutanoic acid (C₁₀H₁₀BrNO₃) introduces an amino and oxo group, which may enable hydrogen bonding and alter reactivity compared to the difluoro analog .

Halogenation and Lipophilicity: The bromophenyl group in all analogs enhances lipophilicity, which can improve membrane permeability in drug design.

Q & A

Q. What are the recommended methods for synthesizing 4-(4-bromophenyl)-4,4-difluorobutanoic acid?

Synthesis typically involves two key steps:

  • Bromophenyl Group Introduction : Suzuki-Miyaura cross-coupling using 4-bromophenylboronic acid (or derivatives) with a suitable precursor (e.g., halogenated butanoic acid esters) under palladium catalysis. Optimize reaction conditions (e.g., solvent: THF or DMF; base: K2_2CO3_3) to enhance yield .
  • Difluorination : Fluorination of the carbonyl group using agents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). Monitor reaction progress via 19F^{19}\text{F} NMR to confirm difluorination .

Q. What safety precautions are critical when handling this compound?

Refer to GHS hazard codes:

  • H313 (harmful if absorbed through skin), H333 (toxic if inhaled).
  • Use PPE: Nitrile gloves, lab coat, and safety goggles. Conduct reactions in a fume hood to avoid inhalation. Emergency protocols: Rinse eyes with water for 15 minutes (P305+P351+P338) and seek medical attention for persistent irritation .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} NMR to confirm aromatic protons (δ 7.2–7.6 ppm) and 19F^{19}\text{F} NMR for CF2_2 groups (δ -90 to -110 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (theoretical: 202.98 g/mol, C4_4H5_5BrF2_2O2_2) .
  • Melting Point : Compare observed values (e.g., 67–69°C for analogous bromophenyl butanoic acids) with literature .

Advanced Research Questions

Q. How can fluorination efficiency be optimized to minimize side reactions?

  • Temperature Control : Perform fluorination at -20°C to reduce decomposition.
  • Solvent Selection : Use anhydrous dichloromethane (DCM) to enhance DAST reactivity.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the difluorinated product from monofluorinated byproducts .

Q. How should researchers resolve discrepancies in spectral data (e.g., unexpected 13C^{13}\text{C}13C NMR peaks)?

  • Computational Validation : Compare experimental 13C^{13}\text{C} NMR shifts with density functional theory (DFT)-calculated values (software: Gaussian or ORCA).
  • Alternative Techniques : Use X-ray crystallography if single crystals are obtainable (e.g., via slow evaporation in ethanol). Cross-reference with structurally similar compounds (e.g., 4-(4-bromophenyl)butanoic acid, δ 170–175 ppm for carboxylic carbons) .

Q. What strategies are effective for studying its biological activity in vitro?

  • Derivatization : Synthesize amide or ester derivatives to enhance cell permeability.
  • Assay Design : Test cytotoxicity via MTT assays (IC50_{50} determination) in cancer cell lines (e.g., HeLa or MCF-7). Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis .

Q. How can reaction yields be improved in large-scale syntheses?

  • Catalyst Screening : Test Pd(OAc)2_2/XPhos systems for Suzuki coupling to reduce catalyst loading (<1 mol%).
  • Microwave-Assisted Synthesis : Apply controlled microwave heating (100–120°C, 30 min) to accelerate coupling kinetics .

Methodological Guidance for Data Contradictions

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

  • Systematic Testing : Use a standardized protocol (e.g., shake-flask method) across solvents (water, DMSO, ethanol, hexane).
  • LogP Calculation : Estimate partition coefficient (theoretical LogP ≈ 2.5) via software (e.g., ChemAxon) to predict solubility trends .

Q. What steps validate the purity of the compound after synthesis?

  • HPLC-MS : Use a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to detect impurities <0.5%.
  • Elemental Analysis : Confirm Br and F content matches theoretical values (Br: ~39%, F: ~18%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.